molecular formula C14H14OTe B14662577 1-Ethoxy-4-(phenyltellanyl)benzene CAS No. 51786-97-1

1-Ethoxy-4-(phenyltellanyl)benzene

Cat. No.: B14662577
CAS No.: 51786-97-1
M. Wt: 325.9 g/mol
InChI Key: HZFYSODBOCJCMT-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group and a phenyltellanyl group

Preparation Methods

The synthesis of 1-Ethoxy-4-(phenyltellanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-ethoxybenzene with phenyltellurium trichloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution process.

Chemical Reactions Analysis

1-Ethoxy-4-(phenyltellanyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the phenyltellanyl group to a telluride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or phenyltellanyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-(phenyltellanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.

    Medicine: Preliminary studies suggest that tellurium compounds may have therapeutic potential, although more research is needed to confirm these findings.

    Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties of organotellurium compounds.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its phenyltellanyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. The ethoxy group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

1-Ethoxy-4-(phenyltellanyl)benzene can be compared with other similar compounds such as:

    1-Ethoxy-4-(phenylselanyl)benzene: Similar structure but contains selenium instead of tellurium.

    1-Ethoxy-4-(phenylsulfanyl)benzene: Contains sulfur instead of tellurium.

    1-Ethoxy-4-(phenylstannyl)benzene: Contains tin instead of tellurium.

The uniqueness of this compound lies in the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and tin analogs.

Properties

CAS No.

51786-97-1

Molecular Formula

C14H14OTe

Molecular Weight

325.9 g/mol

IUPAC Name

1-ethoxy-4-phenyltellanylbenzene

InChI

InChI=1S/C14H14OTe/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

HZFYSODBOCJCMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Te]C2=CC=CC=C2

Origin of Product

United States

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